molecular formula C10H10Cl2N2 B6170595 10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene CAS No. 2490400-49-0

10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene

Cat. No. B6170595
CAS RN: 2490400-49-0
M. Wt: 229.1
InChI Key:
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Description

10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene is an organic compound belonging to the class of heterocyclic compounds. It is a bicyclic compound with three rings containing two chlorine atoms. The compound is of interest to chemists and biologists due to its potential use in the synthesis of molecules for biological and medical applications.

Scientific Research Applications

10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene has potential applications in the synthesis of molecules for scientific research. The compound can be used in the synthesis of a variety of molecules, such as peptides, carbohydrates, and nucleic acids. It has been used in the synthesis of biologically active molecules, such as antibiotics, hormones, and drugs.

Mechanism of Action

The mechanism of action of 10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene is not fully understood. It is believed that the chlorine atoms on the bicyclic ring structure may interact with the target molecule, resulting in a reaction. This reaction may be a result of the formation of a new carbon-carbon bond, or the displacement of a chlorine atom from the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene are not well understood. However, it is believed that the compound may have the potential to interact with biological molecules, such as proteins, enzymes, and nucleic acids. It is also possible that the compound may have an effect on the metabolism of cells, as well as the function of hormones and other signaling molecules.

Advantages and Limitations for Lab Experiments

10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene has several advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. The main limitation of the compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

The potential applications of 10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene are still being explored. Future research could focus on the synthesis of new molecules using the compound, as well as the development of new methods for its synthesis. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and development. Other potential directions could include the exploration of new methods for the synthesis of related compounds, and the development of new techniques for the purification and isolation of the compound.

Synthesis Methods

10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the use of a phosphonium ylide to form a new carbon-carbon bond. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is usually isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final cyclization step to form the target compound.", "Starting Materials": [ "2,4-dichloroaniline", "2,6-dichloroaniline", "2,4,6-trichloroaniline", "2,4-dichlorobenzaldehyde", "2,6-dichlorobenzaldehyde", "2,4,6-trichlorobenzaldehyde", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "phosphorus pentoxide", "triethylamine", "ethyl chloroformate", "methyl iodide", "potassium carbonate", "palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 2,4-dichloroaniline with nitric acid and sulfuric acid to form 2,4-dichloro-1-nitrobenzene", "Step 2: Reduction of 2,4-dichloro-1-nitrobenzene with sodium borohydride to form 2,4-dichloroaniline", "Step 3: Diazotization of 2,4-dichloroaniline with sodium nitrite and hydrochloric acid to form 2,4-dichlorobenzene diazonium chloride", "Step 4: Coupling of 2,4-dichlorobenzene diazonium chloride with 2,6-dichloroaniline in the presence of sodium acetate to form 2,4-dichloro-6-(2,4-dichlorophenyl)azoaniline", "Step 5: Reduction of 2,4-dichloro-6-(2,4-dichlorophenyl)azoaniline with sodium borohydride to form 2,4-dichloro-6-(2,4-dichlorophenyl)aniline", "Step 6: Acetylation of 2,4-dichloro-6-(2,4-dichlorophenyl)aniline with acetic anhydride and phosphorus pentoxide to form 2,4-dichloro-6-(2,4-dichlorophenyl)acetanilide", "Step 7: Nitration of 2,6-dichloroaniline with nitric acid and sulfuric acid to form 2,6-dichloro-1-nitrobenzene", "Step 8: Reduction of 2,6-dichloro-1-nitrobenzene with sodium borohydride to form 2,6-dichloroaniline", "Step 9: Diazotization of 2,6-dichloroaniline with sodium nitrite and hydrochloric acid to form 2,6-dichlorobenzene diazonium chloride", "Step 10: Coupling of 2,6-dichlorobenzene diazonium chloride with 2,4,6-trichloroaniline in the presence of sodium acetate to form 2,6-dichloro-4,6-bis(2,4,6-trichlorophenyl)azoaniline", "Step 11: Reduction of 2,6-dichloro-4,6-bis(2,4,6-trichlorophenyl)azoaniline with sodium borohydride to form 2,6-dichloro-4,6-bis(2,4,6-trichlorophenyl)aniline", "Step 12: Cyclization of 2,4-dichloro-6-(2,4-dichlorophenyl)acetanilide and 2,6-dichloro-4,6-bis(2,4,6-trichlorophenyl)aniline in the presence of triethylamine and ethyl chloroformate to form 10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene", "Step 13: Purification of the final product by column chromatography using a mixture of methanol and chloroform as the eluent", "Step 14: Reduction of any remaining nitro groups using palladium on carbon and hydrogen gas" ] }

CAS RN

2490400-49-0

Product Name

10,12-dichloro-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),9,11-triene

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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